molecular formula C11H14ClNO B3086136 N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride CAS No. 1158513-46-2

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride

Cat. No. B3086136
CAS RN: 1158513-46-2
M. Wt: 211.69 g/mol
InChI Key: WWWFVMBIOSJRPH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO . It is used in various scientific research and has a molecular weight of 179.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-methoxybenzyl) thiosemicarbazone derivatives involves the condensation of N-(4-methoxybenzyl) thiosemicarbazide . Another example is the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The InChI code for this compound is 1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Complex Molecules : The compound has been utilized in the synthesis of complex molecules such as secondary amines from primary amines via 2-Nitrobenzenesulfonamides. This process demonstrates its utility in organic synthesis and chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).
  • Chemical Characterization : Studies have also focused on the characterization of molecules containing the 4-methoxybenzyl group, offering insights into their structural properties and potential applications in further chemical research (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

Analytical Toxicology

  • Detection and Analysis of Psychoactive Substances : The compound has been investigated in the context of new psychoactive substances (NPS), particularly in the analytical characterization of N-(ortho-methoxybenzyl)amines, highlighting its relevance in forensic science and public health (Westphal, Girreser, & Waldmüller, 2016).

Material Science

  • Development of Materials with Specific Properties : Research has been conducted on the synthesis and properties of quaternary ammonium surfactants containing a methoxy benzyl substitute, indicating the potential of such compounds in creating materials with enhanced surface activity and bactericidal properties (Zhao, Guo, Jia, & Liu, 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h1,4-7,12H,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFVMBIOSJRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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